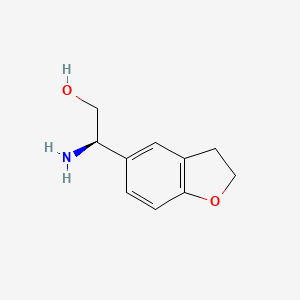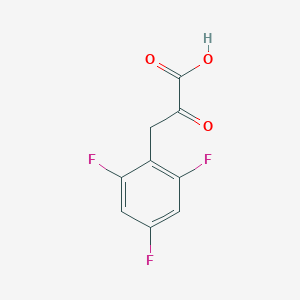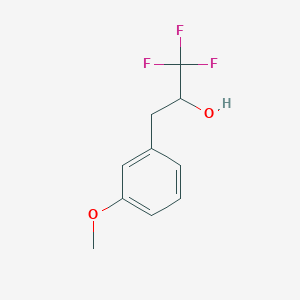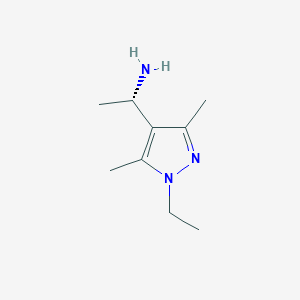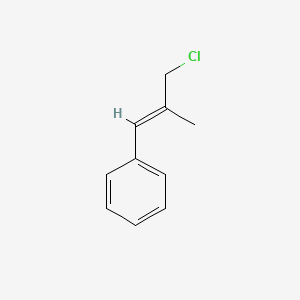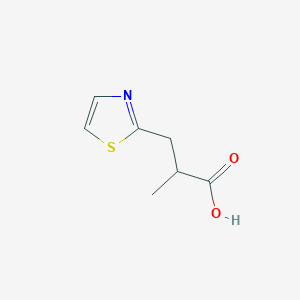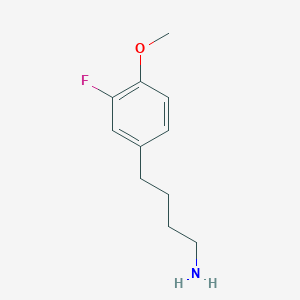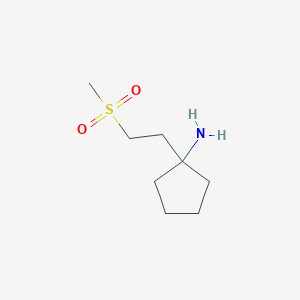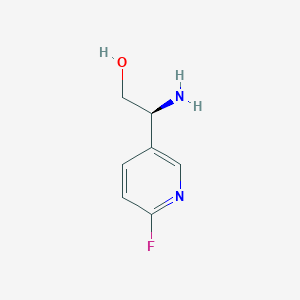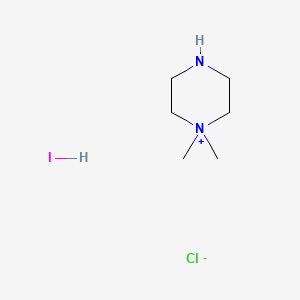
5-(Azetidin-3-yl)-2-bromopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azetidin-3-yl)-2-bromopyridine is a heterocyclic compound that contains both a pyridine ring and an azetidine ring. The presence of these two rings makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The bromine atom at the 2-position of the pyridine ring provides a reactive site for further functionalization, making this compound versatile in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method is preferred. One such method involves the use of commercially available starting materials and environmentally friendly reagents. For example, the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile employs benzylamine and a green oxidation reaction in a microchannel reactor . This method is scalable and suitable for large-scale production.
化学反应分析
Types of Reactions
5-(Azetidin-3-yl)-2-bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cross-Coupling Reactions: The bromine atom can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Cross-Coupling Reactions: Catalyzed by palladium complexes in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation Reactions: Yield N-oxides.
Reduction Reactions: Yield amines.
Cross-Coupling Reactions: Yield biaryl compounds.
科学研究应用
5-(Azetidin-3-yl)-2-bromopyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials
作用机制
The mechanism of action of 5-(Azetidin-3-yl)-2-bromopyridine depends on its specific applicationThe azetidine ring can enhance the binding affinity and selectivity of the compound for its target, while the bromopyridine moiety can facilitate further functionalization and optimization of the compound’s properties .
相似化合物的比较
Similar Compounds
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: Contains an azetidine ring and an oxadiazole ring.
2-(Azetidin-3-yl)pyrimidine hydrochloride: Contains an azetidine ring and a pyrimidine ring.
Uniqueness
5-(Azetidin-3-yl)-2-bromopyridine is unique due to the presence of both a pyridine ring and an azetidine ring, which provides a combination of reactivity and stability. The bromine atom at the 2-position of the pyridine ring allows for versatile functionalization, making it a valuable intermediate in various chemical reactions and applications .
属性
分子式 |
C8H9BrN2 |
|---|---|
分子量 |
213.07 g/mol |
IUPAC 名称 |
5-(azetidin-3-yl)-2-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-2-1-6(5-11-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2 |
InChI 键 |
OYSILEZLEKEGMV-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=CN=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


